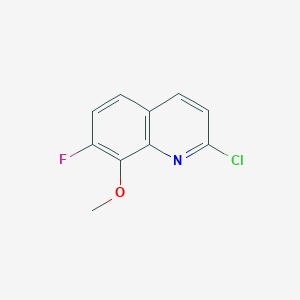

2-Chloro-7-fluoro-8-methoxyquinoline

Description

Properties

Molecular Formula |

C10H7ClFNO |

|---|---|

Molecular Weight |

211.62 g/mol |

IUPAC Name |

2-chloro-7-fluoro-8-methoxyquinoline |

InChI |

InChI=1S/C10H7ClFNO/c1-14-10-7(12)4-2-6-3-5-8(11)13-9(6)10/h2-5H,1H3 |

InChI Key |

BGDNZFFPVCWIPP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1N=C(C=C2)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Key structural analogs include quinoline and quinazoline derivatives with varying substituent patterns. Below is a comparative analysis:

Table 1: Molecular Properties of 2-Chloro-7-fluoro-8-methoxyquinoline and Analogs

Key Observations :

- Substituent Position Effects: The position of substituents significantly alters molecular interactions. For example, this compound and 2-Chloro-8-fluoro-5-methoxyquinoline share the same molecular formula but differ in substituent arrangement, which may influence steric effects and electronic properties .

Preparation Methods

Starting Materials and Reaction Design

The synthesis typically begins with 2-chloroquinoline or 8-fluoro-7-methoxyquinoline as precursors. Halogenation (chlorination or fluorination) and methoxylation are performed sequentially or concurrently. For instance, chlorination at position 2 may involve phosphorus oxychloride (POCl₃), while fluorination employs hydrofluoric acid or fluorine gas under controlled conditions. Methoxylation is achieved via nucleophilic aromatic substitution (SNAr) using sodium methoxide (NaOCH₃) in polar aprotic solvents like dimethylformamide (DMF).

Reaction Conditions and Challenges

Key parameters include:

-

Solvent : DMF or dimethyl sulfoxide (DMSO) to stabilize intermediates.

-

Catalysts : Pyridine hydrochloride aids in deprotonation and accelerates substitution.

A major challenge is avoiding over-halogenation, which necessitates precise stoichiometry. For example, a molar ratio of 1:1.2 for quinoline-to-POCl₃ minimizes di- or tri-chlorinated byproducts.

Multi-step Synthesis via Intermediate Formation

Protocol from CN108191753A

This patent outlines a scalable method for 5-chloro-8-hydroxyquinoline, adaptable for 2-chloro-7-fluoro-8-methoxyquinoline:

-

Step 1 : Combine 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and methacrylaldehyde in hydrochloric acid (25–30% concentration) at 90°C.

-

Step 2 : Add methacrylaldehyde-glacial acetic acid mixture dropwise, followed by reflux crystallization.

-

Step 3 : Neutralize with sodium hydroxide, isolate via filtration, and purify with activated carbon.

Table 1: Performance Metrics from CN108191753A

| Parameter | Example 3 | Example 4 | Example 5 |

|---|---|---|---|

| Yield (%) | 95 | 102 | 105 |

| HPLC Purity (%) | 98 | 97 | 97 |

| Reaction Time (h) | 6 | 6 | 6 |

The high yields (>95%) and short reaction times (6 hours) underscore the efficiency of this approach.

Adaptation for Target Compound

Replacing 4-chloro-2-aminophenol with 7-fluoro-2-chloroquinoline and adjusting nitrophenol ratios could introduce the methoxy group at position 8. Glacial acetic acid facilitates protonation, enhancing electrophilicity at the substitution site.

Displacement Reaction Methodology

Fluorine-Methoxy Exchange

The patent US20030212276A1 describes displacing fluorine at position 7 with alkoxides:

-

Step 1 : React 7-fluoro-3-quinolinecarbonitrile with sodium methoxide (NaOCH₃) in DMF at 100°C.

-

Step 2 : Quench with aqueous HCl, isolate via solvent extraction.

Industrial Scale Production Techniques

Continuous Flow Reactors

Search result highlights industrial protocols using continuous flow systems to enhance mixing and heat transfer. Key advantages include:

-

Residence Time : 10–15 minutes vs. 6 hours in batch reactors.

-

Yield Improvement : 5–10% increase due to reduced side reactions.

Solvent Recovery Systems

Glacial acetic acid and hydrochloric acid are recycled via distillation, reducing waste and cost.

Analytical Characterization

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-7-fluoro-8-methoxyquinoline, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step halogenation and methoxylation. For example, Suzuki-Miyaura coupling using halogenated boronic acids (e.g., 6-chloro-2-fluoro-3-methoxyphenylboronic acid) under palladium catalysis can introduce substituents . Condensation reactions with phthalimido-bromo-alkane intermediates, followed by hydrazine hydrate treatment, may optimize functional group introduction . Yield optimization requires temperature control (e.g., 60–80°C), inert atmospheres, and purification via recrystallization (using methanol/water mixtures) .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity. HPLC with UV detection (λ = 254 nm) and C18 columns ensures chromatographic purity (>95%). Mass spectrometry (ESI-MS or HRMS) validates molecular weight. Cross-reference data with NIST Chemistry WebBook for halogenated quinolines to resolve ambiguities .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods or gloveboxes for reactions involving volatile intermediates . Waste must be segregated into halogenated organic containers and processed by certified disposal services. Spill management requires neutralization with sodium bicarbonate and adsorption via vermiculite .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) across studies?

- Methodological Answer : Perform triplicate measurements using calibrated equipment (e.g., differential scanning calorimetry for melting points). Compare results with standardized datasets (e.g., NIST) . For solubility, use shake-flask methods in buffered solutions (pH 1–12) to assess pH-dependent behavior. Statistical analysis (ANOVA) identifies outliers due to procedural variability .

Q. What methodologies are employed to determine the crystal structure of halogenated quinoline derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves molecular packing. For twinned crystals (common in halogenated quinolines), use Olex2 or SHELX software for refinement. Hydrogen-bonding networks (e.g., N–H⋯N interactions) and dihedral angles (e.g., 70.22° between quinoline and methoxybenzene rings) inform reactivity and stability .

Q. What strategies enable selective functionalization at specific positions without disrupting existing substituents?

- Methodological Answer : Protect the methoxy group with tert-butyldimethylsilyl (TBDMS) ethers before introducing new groups at C-2 or C-7. Use NaBH₃CN for selective reduction of imine intermediates in acidic conditions (pH ≈ 6) . For fluorination, employ Balz-Schiemann reactions with diazonium tetrafluoroborates to preserve chloro and methoxy groups .

Q. How can computational chemistry (e.g., DFT) be integrated with experimental data to elucidate reaction mechanisms?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model transition states and intermediates. Validate with experimental kinetic data (e.g., Arrhenius plots) and isotopic labeling (¹⁸O or ²H). Compare computed IR spectra with experimental results to confirm intermediate structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.